molecular formula C15H19N3O B4844242 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B4844242
M. Wt: 257.33 g/mol
InChI Key: KMKFYPDPDCUXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide, commonly known as EIPA, is a chemical compound that belongs to the class of benzamides. EIPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

EIPA has been extensively studied for its potential applications in various scientific fields. In pharmacology, EIPA has been shown to inhibit the activity of various ion channels, including the Na+/H+ exchanger and the TRPV1 channel. In medicine, EIPA has been shown to have potential applications in the treatment of various diseases, including cancer and cystic fibrosis. In biochemistry, EIPA has been used as a tool to study various cellular processes, including endocytosis and exocytosis.

Mechanism of Action

EIPA exerts its effects by inhibiting the activity of various ion channels, including the Na+/H+ exchanger and the TRPV1 channel. The Na+/H+ exchanger is responsible for regulating the pH of the cell, while the TRPV1 channel is involved in the sensation of pain and temperature. By inhibiting the activity of these channels, EIPA can alter various cellular processes, including endocytosis and exocytosis.
Biochemical and Physiological Effects:
EIPA has been shown to have various biochemical and physiological effects. In cancer cells, EIPA has been shown to inhibit the activity of the Na+/H+ exchanger, leading to a decrease in intracellular pH and a decrease in cell proliferation. In cystic fibrosis, EIPA has been shown to inhibit the activity of the ENaC channel, leading to an increase in airway surface liquid volume and a decrease in mucus viscosity. In neurons, EIPA has been shown to inhibit the activity of the TRPV1 channel, leading to a decrease in pain and temperature sensation.

Advantages and Limitations for Lab Experiments

EIPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. However, EIPA also has some limitations. It can be toxic at high concentrations, and it can interfere with the activity of other ion channels and transporters.

Future Directions

There are several future directions for the study of EIPA. One direction is the development of more selective inhibitors of the Na+/H+ exchanger and the TRPV1 channel. Another direction is the study of the effects of EIPA on other cellular processes, including autophagy and apoptosis. Additionally, the potential applications of EIPA in the treatment of other diseases, including diabetes and neurodegenerative diseases, should be explored.

properties

IUPAC Name

4-ethyl-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-13-4-6-14(7-5-13)15(19)17-8-3-10-18-11-9-16-12-18/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKFYPDPDCUXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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